Fisetin

Content Navigation

Researchers procuring Fisetin for senolytic studies often face bioavailability failure due to its

CAS Number

Product Name

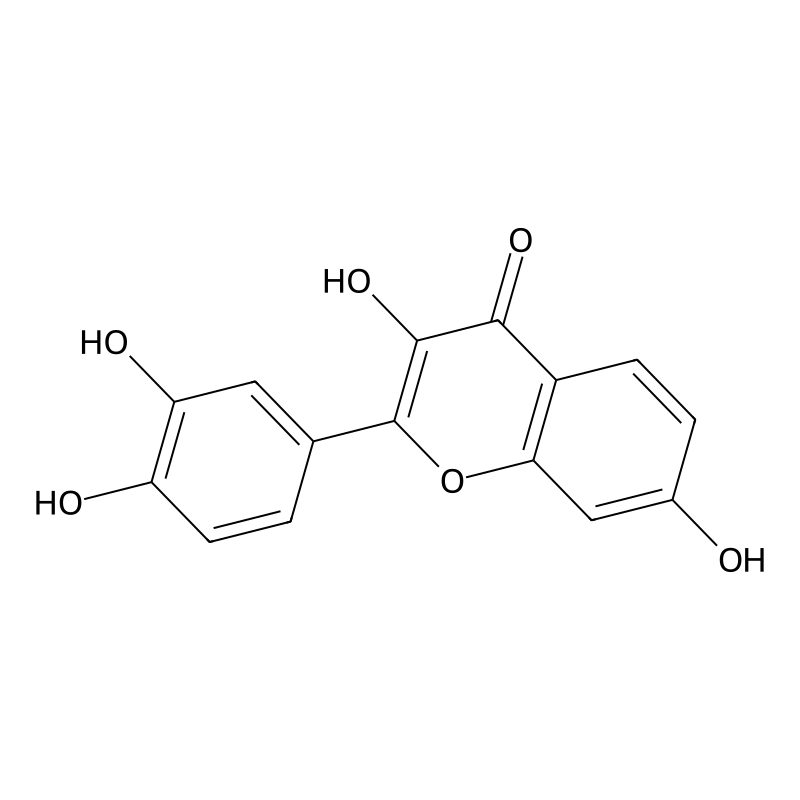

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonol that has emerged as a premier senolytic agent and kinase inhibitor in biopharmaceutical research and advanced nutraceutical development. Unlike broader-spectrum polyphenols, Fisetin is specifically procured for its potent, single-agent ability to induce apoptosis in senescent cells and its targeted inhibition of the PI3K/Akt/mTOR pathways [1]. However, its high lipophilicity and extremely low baseline aqueous solubility (<0.1 mg/mL) dictate that successful procurement must be paired with advanced formulation strategies, such as cyclodextrin complexation, liposomal encapsulation, or nanonization, to achieve viable in vivo bioavailability [2]. For scientific buyers and formulators, selecting Fisetin over cheaper in-class analogs requires weighing its superior targeted efficacy against its specific processability and excipient demands.

Research Fit

References

- [1] Yousefzadeh, M. J., et al. 'Fisetin is a senotherapeutic that extends health and lifespan.' EBioMedicine, 36 (2018): 18-28.

- [2] Skiba, M., et al. 'Water Solubility and Dissolution Enhancement of Fisetin by Spherical Amorphous Solid Dispersion in Polymer of Cyclodextrin.' Austin J Biotechnol Bioeng 8.1 (2021): 1106.

Substituting Fisetin with the more widely available and cheaper Quercetin often fails in senolytic applications because Quercetin typically lacks sufficient single-agent efficacy, requiring co-administration with Dasatinib (the D+Q protocol) to clear senescent cells effectively [1]. Conversely, while synthetic senolytics like Navitoclax (ABT-263) offer high potency, they are frequently disqualified from long-term in vivo aging models due to severe hematological toxicities, such as dose-limiting thrombocytopenia[2]. Furthermore, attempting to use raw Fisetin without proper excipient planning fails in translational models; its poor water solubility necessitates specific procurement of pharmaceutical-grade material suitable for amorphous solid dispersions or lipid-based delivery systems to prevent precipitation and ensure therapeutic blood levels [3].

Substitution Risk

References

- [1] Yousefzadeh, M. J., et al. 'Fisetin is a senotherapeutic that extends health and lifespan.' EBioMedicine, 36 (2018): 18-28.

- [2] Zhu, Y., et al. 'New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463.' Aging (Albany NY) 9.3 (2017): 955-963.

- [3] Skiba, M., et al. 'Water Solubility and Dissolution Enhancement of Fisetin by Spherical Amorphous Solid Dispersion in Polymer of Cyclodextrin.' Austin J Biotechnol Bioeng 8.1 (2021): 1106.

Single-Agent Senolytic Efficacy vs. Quercetin

In comparative screenings of flavonoid polyphenols for senolytic activity, Fisetin demonstrates superior capability to clear senescent cells as a standalone agent. While Quercetin requires combination with Dasatinib to achieve significant senolysis in most tissues, Fisetin effectively reduces senescence markers in murine and human fibroblasts in a dose-dependent manner on its own, and was shown to extend median and maximum lifespan in wild-type mice [1].

| Evidence Dimension | Single-agent senolytic clearance efficacy |

| Target Compound Data | Potent single-agent clearance of senescent fibroblasts and HUVECs; ranked most potent among 10 tested flavonoids |

| Comparator Or Baseline | Quercetin (Ineffective as a single agent; requires Dasatinib co-administration) |

| Quantified Difference | Fisetin achieves standalone in vivo efficacy, whereas Quercetin requires a dual-active pharmaceutical combination. |

| Conditions | In vitro murine/human fibroblasts and in vivo aged wild-type mice models. |

Procurement of Fisetin simplifies formulation and regulatory pathways for anti-aging therapeutics by eliminating the need for a complex dual-active (Dasatinib) combination.

PI3K/Akt/mTOR Inhibition Potency

Fisetin exhibits stronger growth inhibition and kinase pathway modulation compared to Quercetin in comparative cellular assays. In AGS cell models, Fisetin demonstrated an IC50 of 17.1–21.4 μmol/L, outperforming Quercetin's IC50 of 25.8–31.4 μmol/L under identical conditions [1]. This enhanced potency in downregulating the PI3K/Akt/mTOR signaling cascade translates to lower required API concentrations to achieve equivalent biological activity.

| Evidence Dimension | IC50 for cell growth inhibition (linked to kinase pathway suppression) |

| Target Compound Data | 17.1–21.4 μmol/L |

| Comparator Or Baseline | Quercetin (25.8–31.4 μmol/L) |

| Quantified Difference | Fisetin is approximately 30-33% more potent in inhibiting cell viability compared to Quercetin. |

| Conditions | AGS cell lines, 24-48 hour treatment assays. |

Buyers formulating kinase-targeted nutraceuticals or adjuvants can achieve target efficacy at lower doses, improving the margin of safety and reducing raw material volume requirements.

In Vivo Safety vs. Synthetic Senolytics

Synthetic senolytics like Navitoclax (ABT-263) are potent but cause dose-limiting hematological toxicities, specifically thrombocytopenia, which severely restricts their translational viability. Fisetin provides comparable reductions in age-related frailty and senescence markers without inducing these severe blood-related side effects [1].

| Evidence Dimension | Hematological toxicity during chronic administration |

| Target Compound Data | No significant thrombocytopenia or dose-limiting hematological toxicity observed |

| Comparator Or Baseline | Navitoclax / ABT-263 (Severe, dose-limiting thrombocytopenia) |

| Quantified Difference | Fisetin achieves systemic senolysis with a vastly superior therapeutic window for chronic use. |

| Conditions | Long-term in vivo murine aging models and clinical translation pathways. |

For long-term studies or consumer-facing longevity products, Fisetin is the only viable procurement choice compared to synthetic alternatives that require strict medical oversight.

Aqueous Solubility Enhancement

Raw Fisetin is classified as a BCS Class II compound with extremely poor aqueous solubility (~89 μg/mL), which limits its direct in vivo application. However, when complexed into a spherical amorphous solid dispersion using poly-methyl-β-cyclodextrin, its solubility increases to 3.71 mg/mL [1]. This 42-fold enhancement is critical for developers, dictating that Fisetin must be procured with compatible excipients to unlock its clinical value.

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Fisetin-Cyclodextrin Complex (3.71 mg/mL) |

| Comparator Or Baseline | Raw Fisetin (~0.089 mg/mL) |

| Quantified Difference | 42-fold increase in water solubility upon complexation. |

| Conditions | 1:3 weight ratio of Fisetin to poly-methyl-β-CD at 37°C in water. |

Procurement teams must account for advanced formulation costs (e.g., cyclodextrins or liposomes) rather than relying on standard encapsulation, as raw Fisetin will fail to achieve systemic bioavailability.

Single-Agent Senolytic Nutraceuticals

Because Fisetin does not require co-administration with Dasatinib to clear senescent cells, it is the preferred active pharmaceutical ingredient (API) for consumer-facing longevity and anti-aging supplements. Formulators should prioritize Fisetin over Quercetin to achieve standalone efficacy and simplify regulatory compliance [1].

In Vivo Aging and Frailty Models

In preclinical research targeting healthspan extension, Fisetin is selected over synthetic senolytics like Navitoclax. Its favorable safety profile allows for chronic, intermittent dosing without inducing dose-limiting thrombocytopenia, making it ideal for long-term murine studies [2].

Advanced Delivery Systems

Due to its BCS Class II status, Fisetin is an excellent candidate for research into advanced drug delivery systems. Procurement of high-purity Fisetin is routinely paired with cyclodextrin polymers, lipid nanoparticles, or nanocrystal technologies to overcome its baseline 89 μg/mL aqueous solubility and achieve therapeutic bioavailability [3].

Application Fit

References

- [1] Yousefzadeh, M. J., et al. 'Fisetin is a senotherapeutic that extends health and lifespan.' EBioMedicine, 36 (2018): 18-28.

- [2] Zhu, Y., et al. 'New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463.' Aging (Albany NY) 9.3 (2017): 955-963.

- [3] Skiba, M., et al. 'Water Solubility and Dissolution Enhancement of Fisetin by Spherical Amorphous Solid Dispersion in Polymer of Cyclodextrin.' Austin J Biotechnol Bioeng 8.1 (2021): 1106.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

2: Mukhtar E, Adhami VM, Sechi M, Mukhtar H. Dietary flavonoid fisetin binds to β-tubulin and disrupts microtubule dynamics in prostate cancer cells. Cancer Lett. 2015 Oct 28;367(2):173-83. doi: 10.1016/j.canlet.2015.07.030. Epub 2015 Jul 30. PubMed PMID: 26235140; PubMed Central PMCID: PMC4570246.

3: Chen PY, Ho YR, Wu MJ, Huang SP, Chen PK, Tai MH, Ho CT, Yen JH. Cytoprotective effects of fisetin against hypoxia-induced cell death in PC12 cells. Food Funct. 2015 Jan;6(1):287-96. doi: 10.1039/c4fo00948g. Epub 2014 Nov 27. PubMed PMID: 25428606.

4: Kim SC, Kim YH, Son SW, Moon EY, Pyo S, Um SH. Fisetin induces Sirt1 expression while inhibiting early adipogenesis in 3T3-L1 cells. Biochem Biophys Res Commun. 2015 Nov 27;467(4):638-44. doi: 10.1016/j.bbrc.2015.10.094. Epub 2015 Oct 21. PubMed PMID: 26499075.

5: Chen Y, Wu Q, Song L, He T, Li Y, Li L, Su W, Liu L, Qian Z, Gong C. Polymeric micelles encapsulating fisetin improve the therapeutic effect in colon cancer. ACS Appl Mater Interfaces. 2015 Jan 14;7(1):534-42. doi: 10.1021/am5066893. Epub 2014 Dec 24. PubMed PMID: 25495760.

6: Zhao X, Li XL, Liu X, Wang C, Zhou DS, Ma Q, Zhou WH, Hu ZY. Antinociceptive effects of fisetin against diabetic neuropathic pain in mice: Engagement of antioxidant mechanisms and spinal GABAA receptors. Pharmacol Res. 2015 Dec;102:286-97. doi: 10.1016/j.phrs.2015.10.007. Epub 2015 Oct 28. PubMed PMID: 26520392.

7: Chen CM, Hsieh YH, Hwang JM, Jan HJ, Hsieh SC, Lin SH, Lai CY. Fisetin suppresses ADAM9 expression and inhibits invasion of glioma cancer cells through increased phosphorylation of ERK1/2. Tumour Biol. 2015 May;36(5):3407-15. doi: 10.1007/s13277-014-2975-9. Epub 2014 Dec 20. PubMed PMID: 25527158.

8: Krasieva TB, Ehren J, O'Sullivan T, Tromberg BJ, Maher P. Cell and brain tissue imaging of the flavonoid fisetin using label-free two-photon microscopy. Neurochem Int. 2015 Oct;89:243-8. doi: 10.1016/j.neuint.2015.08.003. Epub 2015 Aug 10. PubMed PMID: 26271433; PubMed Central PMCID: PMC4587296.

9: Pal HC, Athar M, Elmets CA, Afaq F. Fisetin inhibits UVB-induced cutaneous inflammation and activation of PI3K/AKT/NFκB signaling pathways in SKH-1 hairless mice. Photochem Photobiol. 2015 Jan-Feb;91(1):225-34. doi: 10.1111/php.12337. Epub 2014 Oct 7. PubMed PMID: 25169110; PubMed Central PMCID: PMC4294956.

10: Chuang JY, Chang PC, Shen YC, Lin C, Tsai CF, Chen JH, Yeh WL, Wu LH, Lin HY, Liu YS, Lu DY. Regulatory effects of fisetin on microglial activation. Molecules. 2014 Jun 26;19(7):8820-39. doi: 10.3390/molecules19078820. PubMed PMID: 24972270.

11: Yoo H, Ku SK, Han MS, Kim KM, Bae JS. Anti-septic effects of fisetin in vitro and in vivo. Inflammation. 2014 Oct;37(5):1560-74. doi: 10.1007/s10753-014-9883-4. PubMed PMID: 24706001.

12: Watanabe M, Hisatake M, Fujimori K. Fisetin Suppresses Lipid Accumulation in Mouse Adipocytic 3T3-L1 Cells by Repressing GLUT4-Mediated Glucose Uptake through Inhibition of mTOR-C/EBPα Signaling. J Agric Food Chem. 2015 May 27;63(20):4979-87. doi: 10.1021/acs.jafc.5b00821. Epub 2015 May 18. PubMed PMID: 25945786.

13: Kim JH, Kim MY, Kim JH, Cho JY. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk. Biomol Ther (Seoul). 2015 Sep;23(5):414-20. doi: 10.4062/biomolther.2015.036. Epub 2015 Sep 1. PubMed PMID: 26336580; PubMed Central PMCID: PMC4556200.

14: Zhou CH, Wang CX, Xie GB, Wu LY, Wei YX, Wang Q, Zhang HS, Hang CH, Zhou ML, Shi JX. Fisetin alleviates early brain injury following experimental subarachnoid hemorrhage in rats possibly by suppressing TLR 4/NF-κB signaling pathway. Brain Res. 2015 Dec 10;1629:250-9. doi: 10.1016/j.brainres.2015.10.016. Epub 2015 Oct 20. PubMed PMID: 26475978.

15: Noh EM, Park YJ, Kim JM, Kim MS, Kim HR, Song HK, Hong OY, So HS, Yang SH, Kim JS, Park SH, Youn HJ, You YO, Choi KB, Kwon KB, Lee YR. Fisetin regulates TPA-induced breast cell invasion by suppressing matrix metalloproteinase-9 activation via the PKC/ROS/MAPK pathways. Eur J Pharmacol. 2015 Oct 5;764:79-86. doi: 10.1016/j.ejphar.2015.06.038. Epub 2015 Jun 20. PubMed PMID: 26101063.

16: Li R, Zhao Y, Chen J, Shao S, Zhang X. Fisetin inhibits migration, invasion and epithelial-mesenchymal transition of LMP1-positive nasopharyngeal carcinoma cells. Mol Med Rep. 2014 Feb;9(2):413-8. doi: 10.3892/mmr.2013.1836. Epub 2013 Dec 2. PubMed PMID: 24297333.

17: Adan A, Baran Y. The pleiotropic effects of fisetin and hesperetin on human acute promyelocytic leukemia cells are mediated through apoptosis, cell cycle arrest, and alterations in signaling networks. Tumour Biol. 2015 Nov;36(11):8973-84. doi: 10.1007/s13277-015-3597-6. Epub 2015 Jun 17. PubMed PMID: 26081618.

18: Zhao X, Wang C, Cui WG, Ma Q, Zhou WH. Fisetin exerts antihyperalgesic effect in a mouse model of neuropathic pain: engagement of spinal serotonergic system. Sci Rep. 2015 Mar 12;5:9043. doi: 10.1038/srep09043. PubMed PMID: 25761874; PubMed Central PMCID: PMC4356956.

19: Chiang HM, Chan SY, Chu Y, Wen KC. Fisetin Ameliorated Photodamage by Suppressing the Mitogen-Activated Protein Kinase/Matrix Metalloproteinase Pathway and Nuclear Factor-κB Pathways. J Agric Food Chem. 2015 May 13;63(18):4551-60. doi: 10.1021/jf502500t. Epub 2015 Apr 29. PubMed PMID: 25882230.

20: Subramanian P, Jayakumar M, Jayapalan JJ, Hashim OH. Chronotherapeutic effect of fisetin on expression of urea cycle enzymes and inflammatory markers in hyperammonaemic rats. Pharmacol Rep. 2014 Dec;66(6):1037-42. doi: 10.1016/j.pharep.2014.06.018. Epub 2014 Jul 8. PubMed PMID: 25443732.

Explore Compound Types